molecular formula C12H16O3 B2396954 2-[3-(2-methylpropoxy)phenyl]acetic Acid CAS No. 916911-66-5

2-[3-(2-methylpropoxy)phenyl]acetic Acid

Cat. No.: B2396954
CAS No.: 916911-66-5
M. Wt: 208.257
InChI Key: FHYDGAOWKXCFHT-UHFFFAOYSA-N
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Description

2-[3-(2-Methylpropoxy)phenyl]acetic acid is a phenylacetic acid derivative characterized by a 2-methylpropoxy (isobutoxy) group at the meta position of the phenyl ring and an acetic acid moiety at the adjacent carbon. This compound is of interest in medicinal chemistry due to its role as a structural component in larger bioactive molecules.

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)8-15-11-5-3-4-10(6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYDGAOWKXCFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2-Methylpropoxy)phenyl]acetic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[3-(2-Methylpropoxy)phenyl]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 2-[3-(2-methylpropoxy)phenyl]acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and specialty chemicals due to its unique structural properties.

Reagent in Chemical Reactions

  • The compound acts as a reagent in several chemical reactions, facilitating the formation of new bonds and structures. Its utility in organic synthesis is well-documented, making it a valuable asset in chemical research and development.

Biological Research

Potential Biological Activities

  • Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antibacterial Mechanism

  • A study investigated the antibacterial mechanism of phenylacetic acid derivatives, revealing that they could disrupt cell membrane integrity and inhibit protein synthesis in pathogens like Agrobacterium tumefaciens . This suggests that this compound could be explored further for its antibacterial applications.

Medical Applications

Therapeutic Potential

  • The compound is being studied for its potential therapeutic applications, particularly as a precursor in drug development. Its structural characteristics may allow for modifications that enhance efficacy against specific diseases.

Case Study: Drug Development

  • In the context of drug development, related compounds like Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) have been successfully developed to treat hyperuricemia and gout . This highlights the potential of derivatives of this compound in pharmaceutical research.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is used as a building block for synthesizing specialty chemicals. Its versatility allows it to be incorporated into various formulations, enhancing product performance across different sectors.

Synthesis of Polymers

  • The compound also finds application in polymer chemistry, where it serves as a monomer or additive to improve the properties of polymeric materials.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for complex organic molecules and reagents in reactions
Biological ResearchExhibits potential anti-inflammatory and antimicrobial properties
Medical ApplicationsUsed as a precursor for drug development
Industrial ApplicationsBuilding block for specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylpropoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound shares structural motifs with several derivatives, differing in substituents, ring systems, or functional groups. Key examples include:

2-[3-(2-Methylpropoxy)phenoxy]acetic Acid
  • Structure: Differs by an additional oxygen atom, forming a phenoxy-acetic acid backbone.
  • Properties :
    • Molecular Formula: C₁₂H₁₆O₄; MW = 224.26 .
    • Physicochemical: Powder form, stable at room temperature; moderate solubility due to polar carboxyl and ether groups.
  • Applications: Not explicitly stated, but phenoxyacetic acids are commonly used in agrochemicals and pharmaceuticals.
[(5R)-4-([3-(2-Methylpropoxy)phenyl]acetyl)-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic Acid (Compound 9g)
  • Structure : Integrates the target compound as an acetylated side chain on a diazepine-pyrido ring system with a trifluoromethyl group.
  • Properties: Molecular Weight: 465.47; Higher lipophilicity (XlogP = 3.6) due to the CF₃ group . Hydrogen Bonding: 9 acceptors, 2 donors, influencing receptor binding.
Febuxostat (2-[3-Cyano-4-(2-Methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic Acid)
  • Structure: Features a thiazole ring and cyano group replacing the acetic acid moiety.
  • Properties :
    • Molecular Weight: 316.37; Crystalline solid with improved bioavailability .
    • Key Interactions: Carboxyl group participates in hydrogen bonding with xanthine oxidoreductase.
  • Applications : Clinically used to treat hyperuricemia and gout by inhibiting uric acid production .
2-(3-(Benzyloxy)-4-Methoxyphenyl)acetic Acid
  • Structure : Substituted with benzyloxy and methoxy groups on the phenyl ring.
  • Properties :
    • Molecular Formula: C₁₆H₁₆O₄; MW = 272.29 .
    • Electronic Effects: Electron-donating groups alter reactivity and solubility compared to the target compound.
  • Applications : Intermediate in synthesizing anti-inflammatory or antimicrobial agents.

Key Differences and Implications

Bioactivity: The addition of a diazepine ring and trifluoromethyl group in Compound 9g enhances receptor binding affinity and metabolic stability compared to the simpler acetic acid derivative . Febuxostat’s thiazole and cyano groups redirect activity toward enzyme inhibition, demonstrating how minor structural changes alter therapeutic targets .

Synthetic Complexity :

  • Derivatives like Febuxostat require multi-step synthesis (e.g., hydrolysis, cyclization) , while the standalone target compound may be easier to synthesize but lacks standalone commercial viability .

Solubility and Permeability: The phenoxy analog (C₁₂H₁₆O₄) has higher water solubility than lipophilic derivatives like Compound 9g, impacting formulation strategies .

Biological Activity

2-[3-(2-methylpropoxy)phenyl]acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 2-methylpropoxy group and an acetic acid moiety. Its biological activity is typically assessed through various bioassays that evaluate its efficacy against specific biological targets or pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O4C_{12}H_{16}O_4. The compound's structure can be depicted as follows:

Feature Description
Molecular Formula C12H16O4C_{12}H_{16}O_4
Functional Groups Acetic acid, ether
Solubility Soluble in organic solvents

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antibacterial Activity : Studies have shown that phenylacetic acid derivatives can disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death. For example, phenylacetic acid (PAA) demonstrated significant antibacterial activity against Agrobacterium tumefaciens with an IC50 value of 0.8038 mg/mL, indicating its potential as a biocontrol agent in agriculture .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, as many phenylacetic acid derivatives are known to inhibit inflammatory pathways and reduce cytokine production.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

Research Findings

Recent studies have explored the biological activities of this compound and related compounds. Key findings include:

  • Antimicrobial Efficacy : A comparative study highlighted that phenylacetic acid derivatives possess varying degrees of antimicrobial activity against plant pathogens, with some exhibiting over 90% effectiveness against Ralstonia solanacearum and Alternaria alternata .
  • Pharmacological Applications : The compound has been investigated for its potential use in pharmaceuticals, particularly in formulations aimed at treating inflammatory conditions and infections.

Case Studies

Several case studies have been conducted to assess the efficacy of phenylacetic acid derivatives:

  • Study on Plant Pathogens : A study isolated Bacillus megaterium L2, which produced antibacterial metabolites including PAA. The metabolites were effective against multiple plant pathogens, showcasing their potential for agricultural applications .
  • Clinical Relevance : Research into similar compounds has indicated their role in managing pain and inflammation associated with conditions such as gout and arthritis, suggesting that derivatives like this compound could be beneficial in clinical settings .

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